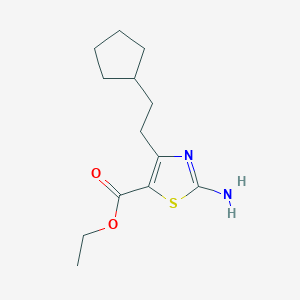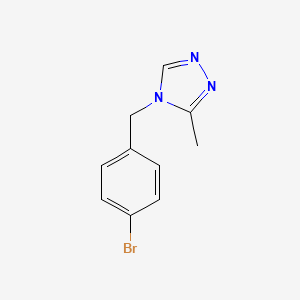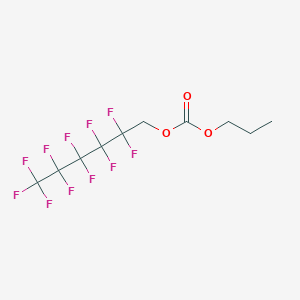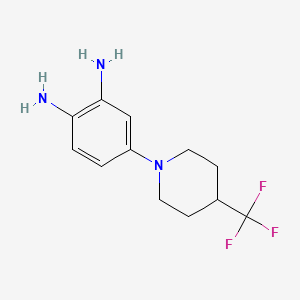
4'-Bromo-2'-fluoro-6'-nitroacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2’-fluoro-6’-nitroacetanilide is an organic compound with the molecular formula C8H6BrFN2O3 It is a derivative of acetanilide, where the aromatic ring is substituted with bromine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-6’-nitroacetanilide typically involves multiple steps:
Nitration: The starting material, 4’-Bromo-2’-fluoroacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure 4’-Bromo-2’-fluoro-6’-nitroacetanilide.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-fluoro-6’-nitroacetanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-2’-fluoro-6’-nitroacetanilide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4’-Bromo-2’-fluoro-6’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Applications De Recherche Scientifique
4’-Bromo-2’-fluoro-6’-nitroacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2’-fluoro-6’-nitroacetanilide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can enhance its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Bromo-2’-nitroacetanilide: Similar structure but lacks the fluorine substituent.
4’-Fluoro-2’-nitroacetanilide: Similar structure but lacks the bromine substituent.
4-Bromo-2-nitroaniline: Similar structure but lacks the acetanilide moiety.
Uniqueness
4’-Bromo-2’-fluoro-6’-nitroacetanilide is unique due to the presence of both bromine and fluorine substituents on the aromatic ring, along with the nitro group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1313588-96-3 |
|---|---|
Formule moléculaire |
C8H6BrFN2O3 |
Poids moléculaire |
277.05 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |
Clé InChI |
XWMLUPSRUFVHAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






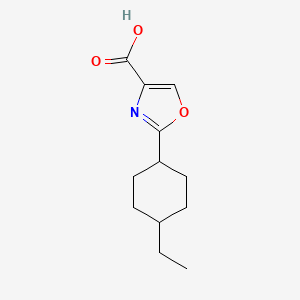
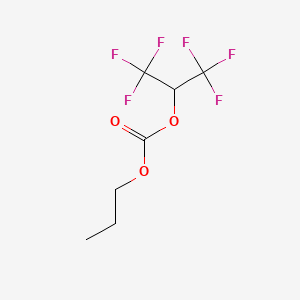
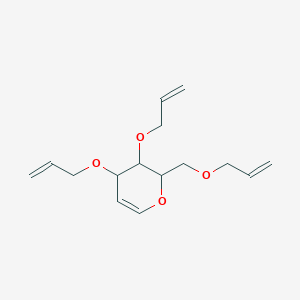
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
